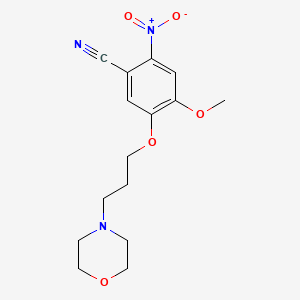











|
REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]1[C:18]([O:19][CH2:20][CH2:21][CH2:22][N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[CH:17][C:14]([C:15]#[N:16])=[C:13]([N+:29]([O-])=O)[CH:12]=1.Cl.[OH-].[Na+]>O>[NH2:29][C:13]1[CH:12]=[C:11]([O:10][CH3:9])[C:18]([O:19][CH2:20][CH2:21][CH2:22][N:23]2[CH2:24][CH2:25][O:26][CH2:27][CH2:28]2)=[CH:17][C:14]=1[C:15]#[N:16] |f:0.1.2,5.6|
|


|
Name
|
|
|
Quantity
|
81.4 kg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
48.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C#N)C=C1OCCCN1CCOCC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
867 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
270 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring of the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with two portions of methylene chloride (1082 kg and 541 kg respectively) and the combined organic extracts
|
|
Type
|
WASH
|
|
Details
|
were washed with water (510 liters)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove 800 liters of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
There was thus obtained a methylene chloride solution (503.5 kg)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)OC)OCCCN1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.3 kg | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 104.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |